Product packaging for 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine(Cat. No.:CAS No. 5399-92-8)

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B022813
CAS No.: 5399-92-8
M. Wt: 154.56 g/mol
InChI Key: YMXQUFUYCADCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyrazolo[3,4-d]pyrimidine Core as a Privileged Scaffold in Drug Discovery

The designation of pyrazolo[3,4-d]pyrimidine as a privileged scaffold stems from its repeated appearance in molecules exhibiting potent and diverse biological activities. nih.gov This core structure is not limited to a single therapeutic area; derivatives have shown promise as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, as well as displaying activity on the central nervous system. nih.govekb.eg Its versatility allows it to serve as the basis for developing inhibitors for various enzyme families, most notably kinases. nih.gov The successful progression of several pyrazolo[3,4-d]pyrimidine-based compounds into clinical trials, and in some cases to market approval, underscores its importance. rsc.org A notable example is Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor approved for treating certain B-cell cancers. rsc.org

Role of Pyrazolo[3,4-d]pyrimidine as a Purine (B94841)/Adenine (B156593) Bioisostere in Kinase Inhibition

A primary reason for the success of the pyrazolo[3,4-d]pyrimidine scaffold in medicinal chemistry is its function as a bioisostere of naturally occurring purines, particularly adenine. ekb.egnih.gov Bioisosteres are chemical substituents or groups with similar physical or chemical properties that impart comparable biological effects to a molecule. The pyrazolo[3,4-d]pyrimidine ring system structurally mimics the purine core of adenosine (B11128) triphosphate (ATP), the universal energy currency and phosphate (B84403) donor for all protein kinases. nih.govrsc.org

This structural similarity allows pyrazolo[3,4-d]pyrimidine derivatives to act as competitive inhibitors at the ATP-binding site of kinases. nih.govnih.govrsc.org The nitrogen atoms in the heterocyclic rings can form crucial hydrogen bond interactions with the "hinge region" of the kinase active site, mimicking the binding of adenine. nih.govrsc.org This ability to anchor within the ATP pocket makes the scaffold an ideal starting point for designing potent and selective kinase inhibitors. nih.govrsc.org By strategically modifying the scaffold at various positions, medicinal chemists can achieve selectivity for specific kinases, thereby targeting signaling pathways implicated in diseases like cancer. nih.govnih.gov

Historical Context of Pyrazolo[3,4-d]pyrimidine Derivatives in Pharmacological Research

The exploration of pyrazolo[3,4-d]pyrimidines and their isomers as pharmacologically active agents is not a recent phenomenon. Early interest was driven by their structural analogy to purines. ekb.eg An isomer, allopurinol (B61711) (a pyrazolo[3,4-d]pyrimidin-4-one), has been used for decades to treat gout by inhibiting xanthine (B1682287) oxidase. While not a kinase inhibitor, its success highlighted the therapeutic potential of this heterocyclic family.

The modern era of pyrazolo[3,4-d]pyrimidine research is dominated by their application as kinase inhibitors. nih.gov The discovery of compounds like PP1 and PP2 as potent inhibitors of Src family kinases marked a significant turning point, demonstrating the scaffold's utility in targeting cancer-related signaling pathways. nih.gov This led to extensive research programs in both academic and industrial settings, culminating in the development of numerous clinical candidates and approved drugs for various cancers and inflammatory conditions. rsc.orgacs.org The scaffold is now a key component in inhibitors targeting a wide range of kinases, including EGFR, Src, BTK, and CDKs. nih.govrsc.orgnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClN4 B022813 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 5399-92-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXQUFUYCADCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277919
Record name 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5399-92-8
Record name 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5399-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 4937
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5399-92-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4937
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 4 Chloro 1h Pyrazolo 3,4 D Pyrimidine and Its Derivatives

Established Synthetic Routes to the Core 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Scaffold

The construction of the fundamental this compound ring system is primarily achieved through two well-established strategies: the chlorination of pyrazolo[3,4-d]pyrimidin-4-one precursors and cycloaddition reactions.

Chlorination Reactions of Pyrazolo[3,4-d]pyrimidin-4-ones

A prevalent and direct method for the synthesis of this compound involves the chlorination of the corresponding pyrazolo[3,4-d]pyrimidin-4-one. This transformation is typically accomplished using standard chlorinating agents.

A common approach involves the use of phosphorus oxychloride (POCl₃), often in the presence of a base. For instance, the synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been achieved by treating the corresponding pyrazolo[3,4-d]pyrimidin-4-one with POCl₃. nih.gov Similarly, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared from its pyrimidinone precursor using POCl₃ in toluene (B28343) with diethylisopropylamine. mdpi.com The reaction of 5-amino-N-substituted-1H-pyrazole-4-carbonitrile with various lower aliphatic acids in the presence of POCl₃ also yields 1-arylpyrazolo[3,4-d]pyrimidin-4-ones, which can then be chlorinated. researchgate.net

The table below summarizes representative chlorination reactions for the synthesis of this compound derivatives.

Starting MaterialChlorinating AgentProductReference
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-onePOCl₃4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine nih.gov
6-(Chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-onePOCl₃, Diethylisopropylamine4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine mdpi.com
1,6-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-onePOCl₃/PCl₅4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine nih.gov

Cycloaddition Reactions in Pyrazolo[3,4-d]pyrimidine Synthesis

Cycloaddition reactions offer an alternative and powerful approach to construct the pyrazolo[3,4-d]pyrimidine core. These reactions often involve the intramolecular cyclization of suitably functionalized pyrazole (B372694) or pyrimidine (B1678525) precursors.

One such strategy involves the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with various hydrazines. acs.orgnih.gov For aromatic hydrazines, the reaction proceeds through the formation of a hydrazone intermediate, which then undergoes thermal cyclization to yield the 1-substituted 4-chloropyrazolo[3,4-d]pyrimidine. acs.orgnih.gov In the case of aliphatic hydrazines, the transformation can occur in a single step in the presence of an external base. acs.orgnih.gov

Another example is the Gould-Jacobs reaction, which has been adapted for the synthesis of pyrazolo[3,4-b]pyridines, a related heterocyclic system. This reaction utilizes 3-aminopyrazole (B16455) and diethyl 2-(ethoxymethylene)malonate, followed by treatment with POCl₃ to yield the 4-chloro derivative. nih.gov While not directly forming the pyrazolo[3,4-d]pyrimidine ring, this methodology highlights the utility of cycloaddition strategies in building related fused heterocyclic systems.

Multicomponent and One-Pot Approaches for Derivatization

Multicomponent reactions (MCRs) and one-pot syntheses have emerged as highly efficient strategies for the rapid generation of molecular diversity, and the derivatization of the pyrazolo[3,4-d]pyrimidine scaffold is no exception. ekb.eg These approaches streamline synthetic sequences by combining multiple reaction steps into a single operation, thereby reducing waste, saving time, and simplifying purification procedures.

An efficient four-component, one-pot synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been developed through the condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols. beilstein-journals.orgnih.govresearchgate.net This method provides a versatile route to a variety of substituted pyrazolo[3,4-d]pyrimidines. Similarly, a one-pot reaction of 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydro pyrimidines with hydrazine (B178648) hydrate (B1144303) has been utilized to prepare a series of pyrazolo[3,4-d]pyrimidines. orientjchem.org

The table below showcases examples of multicomponent and one-pot reactions for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

Reaction TypeReactantsProductReference
Four-ComponentHydrazines, Methylenemalononitriles, Aldehydes, AlcoholsSubstituted Pyrazolo[3,4-d]pyrimidines beilstein-journals.orgnih.govresearchgate.net
One-Pot4-Amino-5-cyano-6-aryl-2-mercapto-5,6-dihydro pyrimidines, Hydrazine Hydrate3-Amino-4-aryl-6-mercapto-3a,4-dihydro-1H-pyrazolo[3,4-d]pyrimidines orientjchem.org

Strategic Derivatization at Specific Positions of the Pyrazolo[3,4-d]pyrimidine Ring System

The this compound scaffold serves as a versatile platform for further derivatization, allowing for the introduction of various substituents at specific positions of the heterocyclic ring system. The N1 and C3 positions are particularly important sites for modification, leading to a wide range of analogues with diverse properties.

N1-Substitution Strategies

The N1 position of the pyrazole ring is a common site for introducing substituents to modulate the biological activity and physicochemical properties of pyrazolo[3,4-d]pyrimidine derivatives.

One straightforward approach is the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with a substituted hydrazine, which directly installs the desired substituent at the N1 position. acs.orgnih.gov Another method involves the alkylation of an N-unsubstituted pyrazolo[3,4-d]pyrimidine. For example, reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents like methyl iodide or propargyl bromide in the presence of a base affords N1-alkylated products. mdpi.com

The following table provides examples of N1-substitution reactions.

Starting MaterialReagentProductReference
4,6-Dichloropyrimidine-5-carboxaldehydeSubstituted Hydrazine1-Substituted-4-chloropyrazolo[3,4-d]pyrimidine acs.orgnih.gov
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olMethyl Iodide1,3-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one mdpi.com
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olPropargyl Bromide1-Propargyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one mdpi.com

C3-Substitution Strategies

Modification at the C3 position of the pyrazolo[3,4-d]pyrimidine ring is another key strategy for generating structural diversity. Electrophilic substitution reactions are commonly employed for this purpose.

For instance, the electrophilic substitution at the 3-position of 4-chloropyrazolo[3,4-d]pyrimidine can be achieved using N-halosuccinimides (such as N-chlorosuccinimide or N-bromosuccinimide) in a suitable solvent like DMF to furnish 3-halo derivatives. nih.gov These halogenated intermediates can then be subjected to further transformations, such as cross-coupling reactions, to introduce a variety of substituents.

An example of a C3-substitution reaction is presented in the table below.

Starting MaterialReagentProductReference
4-Chloropyrazolo[3,4-d]pyrimidineN-Chlorosuccinimide3,4-Dichloropyrazolo[3,4-d]pyrimidine nih.gov
4-Chloropyrazolo[3,4-d]pyrimidineN-Bromosuccinimide3-Bromo-4-chloropyrazolo[3,4-d]pyrimidine nih.gov

C4-Substitution and Nucleophilic Displacement Reactions

The chlorine atom at the C4 position of the pyrimidine ring in this compound is highly susceptible to nucleophilic substitution, making it a versatile handle for introducing diverse functional groups. This reactivity is a cornerstone for the synthesis of a vast library of 1,4-disubstituted pyrazolo[3,4-d]pyrimidines. researchgate.net

The reaction of this compound derivatives with various nucleophiles, such as amines, is a common strategy. For instance, the treatment of 4-chloro-1-(2-chloro-2-phenylethyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidine with 3-chloroaniline (B41212) in refluxing absolute ethanol (B145695) leads to the formation of the corresponding 4-amino substituted product. nih.gov This highlights the regioselectivity of the substitution at the C4 position.

In a study involving 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which possesses two reactive chlorine atoms, selective nucleophilic substitution was achieved. mdpi.com Reaction with methylamine (B109427) in THF at room temperature resulted in the preferential substitution of the C4-chloro group, yielding 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a high yield of 71%. mdpi.com This regioselectivity is crucial for the controlled synthesis of mono-substituted derivatives.

Further illustrating the utility of C4-substitution, stirring 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine with various amines like ethylamine, propylamine, aniline (B41778), and cyclohexylamine (B46788) in the presence of triethylamine (B128534) affords a range of N4-substituted derivatives. nih.gov These reactions demonstrate the broad applicability of nucleophilic displacement at the C4 position for generating structurally diverse molecules.

C6-Substitution Strategies

While the C4 position is the primary site for nucleophilic attack, substitution at the C6 position of the pyrazolo[3,4-d]pyrimidine core also plays a significant role in the development of new derivatives. Strategies often involve the synthesis of a 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine intermediate. nih.gov This key intermediate can be prepared from barbituric acid through chlorination and Vilsmeier-Haack conditions, followed by treatment with hydrazine. nih.gov

The differential reactivity of the two chlorine atoms can be exploited for selective functionalization. For instance, in 4,6-dichloro-2-(methylthio)pyrimidine, reaction with sodium ethoxide in ethanol at room temperature exclusively yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, demonstrating selective substitution at the C6 position. researchgate.net

In the context of developing novel inhibitors, C6-substituted pyrazolo[3,4-d]pyrimidine-based bisphosphonates have been designed. nih.gov The synthesis of these compounds often involves protecting the N1 position of the pyrazolopyrimidine ring, for example with a tetrahydropyranyl (THP) group, to direct subsequent reactions to the desired positions. nih.gov

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the adoption of green chemistry principles in the synthesis of pyrazolo[3,4-d]pyrimidines to minimize environmental impact and improve efficiency. researchgate.netnih.govrasayanjournal.co.in These approaches focus on the use of safer solvents, catalysts, and energy sources. rasayanjournal.co.in

Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. rasayanjournal.co.in For example, the condensation of chalcones with urea (B33335) under basic conditions can be efficiently achieved using microwave heating. rasayanjournal.co.in

Solvent-free reaction conditions and the use of mechanical methods like ball milling are also gaining traction. rasayanjournal.co.in Ball milling can create amorphous mixtures of reactants with a larger surface area, promoting the reaction. rasayanjournal.co.in One-pot multicomponent reactions are another hallmark of green synthesis, allowing for the construction of complex molecules from simple starting materials in a single step, thereby reducing waste and simplifying work-up procedures. rasayanjournal.co.in The synthesis of new pyrazolo[3,4-d]pyrimidine derivatives has been successfully achieved using both conventional and green methods, with the latter offering significant advantages. rsc.org The use of water as a solvent in the amination of chloropyrimidines, promoted by a small amount of acid, has also been shown to be an effective and environmentally benign alternative to organic solvents. nih.gov

Analytical Characterization of Synthesized Compounds

The unambiguous identification and structural confirmation of newly synthesized this compound derivatives rely on a combination of modern analytical techniques.

Spectroscopic Techniques (NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the characterization of these compounds. nih.govmdpi.commdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. mdpi.commdpi.com For example, in the ¹H-NMR spectrum of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, characteristic singlets for the methyl group (4.08 ppm), the chloromethyl group (4.92 ppm), and the C-H proton of the pyrazole ring (8.46 ppm) are observed. mdpi.com NMR data is also crucial for differentiating between N-1 and N-2 substituted regioisomers in pyrazolo[3,4-b]pyridine derivatives. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in the molecule. nih.govmdpi.commdpi.com For instance, the IR spectrum of 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine shows characteristic stretching bands for NH₂ and NH groups. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition. mdpi.commdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further solidifying the structural assignment. mdpi.com

The following table provides a summary of the spectroscopic data for a representative compound:

Compound Name¹H NMR (ppm)¹³C NMR (ppm)IR (cm⁻¹)Mass Spec (m/z)
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine8.46 (s, 1H, pyrazole C-H), 4.92 (s, 2H, CH₂Cl), 4.08 (s, 3H, Me)Not explicitly detailed in the provided text.Not explicitly detailed in the provided text.Not explicitly detailed in the provided text.
6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineNot explicitly detailed in the provided text.Not explicitly detailed in the provided text.Not explicitly detailed in the provided text.Confirmed by X-ray diffraction.
1-(2-Chloro-2-phenylethyl)-N,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine mdpi.com8.52–8.50 (m, 2H), 7.54–7.43 (m, 10H), 7.38–7.26 (m, 4H), 5.55–5.52 (m, 1H), 5.04–4.98 and 4.89–4.84 (2m 2H)170.71, 170.09, 155.20, 145.56, 139.95, 135.55, 129.47, 129.01, 128.87, 128.85, 128.00, 127.53, 126.57, 126.37, 121.84, 117.02, 114.39, 59.58, 53.413347 (NH)Calculated for C₂₅H₂₀N₅Cl: C 70.50, H 4.73, N 16.44; Found: C 70.63, H 4.89, N 16.43

X-ray Crystallography for Structural Elucidation

The structure of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was definitively confirmed by X-ray diffraction analysis, providing conclusive evidence for the regioselectivity of the nucleophilic substitution reaction. mdpi.com Similarly, the crystal structure of 4-chloro-1H-pyrrolo[2,3-d]pyrimidine, a related heterocyclic compound, has been determined, revealing a planar molecule with specific hydrogen bonding interactions that form a two-dimensional network in the crystal lattice. nih.gov

The following table summarizes the crystallographic data for a related compound:

Compound NameFormulaCrystal SystemSpace GroupUnit Cell Dimensions
4-Chloro-1H-pyrrolo[2,3-d]pyrimidine nih.govC₆H₄ClN₃MonoclinicP2₁/c (assumed from common space groups, not explicitly stated)a = 10.8810 (19) Å, b = 5.2783 (9) Å, c = 12.751 (2) Å, β = 114.333 (3)°

Pharmacological Activities and Therapeutic Potential of 4 Chloro 1h Pyrazolo 3,4 D Pyrimidine Derivatives

Anticancer Activity Research

The primary therapeutic focus for derivatives of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine has been in the realm of oncology. nih.gov By modifying the core structure, researchers have successfully synthesized compounds that target specific kinases involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibitory Activities

The anticancer effects of these derivatives are largely attributed to their ability to inhibit various protein kinases that are often dysregulated in tumor cells. nih.gov

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their inhibition is a promising strategy for cancer treatment. nih.gov The pyrazolo[3,4-d]pyrimidine core is a well-established scaffold for developing CDK inhibitors. nih.govnih.gov

Research has led to the design and synthesis of new pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govnih.govbioworld.comtriazolo[1,5-c]pyrimidine derivatives as potent CDK2 inhibitors. nih.gov In one study, a series of these compounds demonstrated significant cytotoxic activities against breast (MCF-7), hepatocellular (HepG-2), and colorectal (HCT-116) cancer cell lines. nih.gov Specifically, compounds 14 and 15 showed superior cytotoxicity against all three cell lines, with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116, and HepG-2, respectively. nih.gov Further enzymatic assays revealed that compounds 13 , 14 , and 15 were potent inhibitors of CDK2/cyclin A2, with IC50 values of 0.081 ± 0.004, 0.057 ± 0.003, and 0.119 ± 0.007 µM, respectively, surpassing the activity of the reference drug sorafenib (B1663141) (IC50: 0.184 ± 0.01 µM). nih.gov

Another study focused on N5-substituted-pyrazolo[3,4-d]pyrimidinone derivatives as CDK2 inhibitors. mdpi.com Compounds 4a and 4b from this series were identified as potent cytotoxic agents against HCT116 and HepG2 cells. mdpi.com Subsequent CDK2 kinase inhibition assays confirmed their activity, with compound 4a (IC50 = 0.21 µM) being more potent than the reference inhibitor roscovitine (B1683857) (IC50 = 0.25 µM). mdpi.com

A separate investigation into N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives identified compound 15 as a highly potent CDK2 inhibitor with a Ki value of 0.005 µM. mdpi.com This compound also exhibited sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. mdpi.com

Table 1: CDK2 Inhibitory Activity of this compound Derivatives

Compound Target IC50 (µM) Cell Line(s) Reference
13 CDK2/cyclin A2 0.081 ± 0.004 - nih.gov
14 CDK2/cyclin A2 0.057 ± 0.003 MCF-7, HCT-116, HepG-2 nih.gov
15 CDK2/cyclin A2 0.119 ± 0.007 MCF-7, HCT-116, HepG-2 nih.gov
4a CDK2 0.21 HCT116, HepG2 mdpi.com
4b CDK2 - HCT116, HepG2 mdpi.com
15 CDK2 Ki = 0.005 13 cancer cell lines mdpi.com

The epidermal growth factor receptor is a key target in cancer therapy, and the 1H-pyrazolo[3,4-d]pyrimidine moiety has been utilized to design effective EGFR inhibitors. nih.govnih.gov Researchers have focused on creating derivatives that possess the essential pharmacophoric features of known EGFR inhibitors. nih.govrsc.org

In one study, four series of new pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anti-proliferative and EGFR-TK inhibitory activities. nih.gov Two compounds, 15 and 16 , demonstrated broad-spectrum cytotoxic activity against a panel of 60 cancer cell lines, with GI50 values ranging from 0.018 to 9.98 μM. nih.gov The most active derivatives, 4 , 15 , and 16 , exhibited significant EGFR tyrosine kinase inhibition with IC50 values of 0.054, 0.135, and 0.034 μM, respectively. nih.govresearchgate.net

Another research effort led to the development of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of both wild-type (EGFRWT) and mutant (EGFRT790M) EGFR. nih.gov Compound 12b emerged as the most promising, with potent anti-proliferative activity against A549 (IC50 = 8.21 µM) and HCT-116 (IC50 = 19.56 µM) cancer cells. nih.gov Its kinase inhibitory activity was remarkable, with an IC50 of 0.016 µM against EGFRWT and 0.236 µM against the resistant EGFRT790M mutant. nih.gov

Table 2: EGFR Kinase Inhibitory Activity of this compound Derivatives

Compound Target IC50 (µM) Cell Line(s) Reference
4 EGFR-TK 0.054 - nih.govresearchgate.net
15 EGFR-TK 0.135 NCI 60 panel nih.govresearchgate.net
16 EGFR-TK 0.034 NCI 60 panel nih.govresearchgate.net
12b EGFRWT 0.016 A549, HCT-116 nih.gov
12b EGFRT790M 0.236 - nih.gov

Targeting VEGFR is a critical strategy in cancer treatment due to its role in angiogenesis. A novel series of twelve pyrazolo[3,4-d]pyrimidine derivatives was designed and synthesized to evaluate their antiproliferative and VEGFR-2 inhibitory activity. nih.gov Among these, compounds 12a–d showed significant antitumor activity against breast cancer cell lines MDA-MB-468 and T-47D. nih.gov Compound 12b was particularly potent, with IC50 values of 3.343 ± 0.13 μM and 4.792 ± 0.21 μM against MDA-MB-468 and T-47D cells, respectively, which was more effective than the standard staurosporine. nih.gov

While specific studies focusing solely on FLT3 inhibition by this compound derivatives were not predominant in the provided context, the broader activity of these compounds as tyrosine kinase inhibitors suggests potential in this area. The structural similarities between kinase active sites indicate that derivatives active against other tyrosine kinases could also show inhibitory effects on FLT3, a known target in certain leukemias.

Src family kinases are non-receptor tyrosine kinases that are often hyperactivated in various cancers, including glioblastoma. bioworld.comnih.gov The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop potent Src inhibitors. bioworld.com

A lead optimization study of a library of pyrazolo[3,4-d]pyrimidines identified compound SI-388 as a potent Src inhibitor. bioworld.com This compound demonstrated significant inhibition of Src kinase in glioblastoma cellular models, leading to reduced cell viability and tumorigenicity. bioworld.com In another study, a new selective pyrazolo[3,4-d]pyrimidine derivative, SI221 , was shown to exert a significant cytotoxic effect on glioblastoma cells while having minimal impact on non-tumor cells. nih.gov It was also more effective than the well-known SFK inhibitor PP2 and was capable of inducing apoptosis in glioblastoma cells. nih.gov

Furthermore, a study focused on developing dual Src/Bcr-Abl inhibitors identified compound 2a (SI388) as a valuable candidate with Ki values of 0.423 and 0.419 µM for Src and Abl, respectively. mdpi.com

Table 3: Src Family Kinase Inhibitory Activity of this compound Derivatives

Compound Target(s) Ki (µM) Cell Line(s) Reference
SI-388 (2a) Src, Abl 0.423 (Src), 0.419 (Abl) Glioblastoma bioworld.commdpi.com
SI221 SFK - Glioblastoma nih.gov
Protein Kinase D (PKD) Inhibition

The Protein Kinase D (PKD) family has emerged as a therapeutic target in several diseases, including cancer. plos.orgfigshare.com Within the diverse kinase inhibitory landscape of pyrazolo[3,4-d]pyrimidines, specific derivatives have been identified as potent PKD inhibitors. A notable example is 1-(tert-butyl)-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as 1-NA-PP1. plos.orgnih.gov

In a targeted kinase inhibitor library screen, 1-NA-PP1 was identified as an ATP-competitive, pan-PKD inhibitor, effectively inhibiting PKD isoforms with an IC₅₀ value of approximately 100 nM. plos.orgfigshare.comnih.gov Further structure-activity relationship (SAR) studies involving 17 analogs revealed that the specific structure of 1-NA-PP1 provides a tight fit in the kinase's binding pocket, as most modifications did not lead to an increase in potency. plos.orgnih.gov However, one analog, 3-indolylmethyl-pyrazolo[3,4-d]pyrimidine (3-IN-PP1), was found to be a more potent inhibitor of PKD2 with an IC₅₀ of 33 nM. nih.gov The cell-permeable nature of 1-NA-PP1 allows it to effectively block prostate cancer cell proliferation, migration, and invasion, demonstrating that its anticancer effects are mediated through PKD inhibition. plos.orgfigshare.com

Polo-Like Kinase 4 (PLK4) Inhibition

Polo-Like Kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication during cell division. nih.govnih.gov It is considered a promising target for synthetic lethality in cancers with specific genetic amplifications, such as TRIM37-amplified breast cancer. nih.govnih.gov Rational drug design has led to the development of highly potent 1H-pyrazolo[3,4-d]pyrimidine derivatives as PLK4 inhibitors. nih.gov

A series of these derivatives demonstrated powerful suppressive activity against PLK4, with most compounds showing IC₅₀ values below 10 nM. nih.gov One of the most potent compounds, designated 24j , exhibited an exceptionally low PLK4 IC₅₀ of 0.2 nM. nih.gov This compound also displayed good selectivity when tested against a panel of 35 other kinases. nih.gov The development of such potent and selective PLK4 inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold highlights a promising therapeutic strategy for specific cancer subtypes. nih.govnih.gov

RAF Kinase Inhibition

While the pyrazolo[3,4-d]pyrimidine scaffold is a versatile kinase inhibitor, information specifically detailing its activity against RAF kinases is less prominent in recent literature compared to other targets. nih.gov Patent literature describes derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine scaffold as RAF kinase inhibitors, but this represents a different core structure. google.com The broader pyrazolopyrimidine class has been widely explored for its inhibitory action against a multitude of serine/threonine and tyrosine kinases, though specific and potent RAF inhibition by this compound derivatives is not a primary focus of the reviewed studies. researchgate.net

Multi-kinase and Dual-Target Inhibition Profiles

The structural design of pyrazolo[3,4-d]pyrimidine derivatives allows them to interact with the highly conserved ATP-binding pocket of kinases, making them ideal candidates for multi-kinase inhibitors. nih.gov This "privileged scaffold" has been successfully used to develop compounds that target several oncogenic pathways simultaneously. researchgate.netnih.gov Several pyrazolo[3,4-d]pyrimidine-based kinase inhibitors have advanced to clinical trials, including the BTK inhibitor ibrutinib, as well as sapanisertib (B612132) (an mTORC1/2 inhibitor) and parsaclisib (B560406) (a PI3Kδ inhibitor), demonstrating the clinical relevance of this scaffold's multi-kinase targeting ability. nih.gov

Recent research has focused on designing derivatives with specific dual-target or multi-kinase profiles:

EGFR and VEGFR Inhibition: Many derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key drivers of tumor growth and angiogenesis. nih.govnih.gov For example, compound 12b showed potent inhibition of VEGFR-2 with an IC₅₀ of 0.063 µM. nih.gov Other derivatives have demonstrated significant inhibitory activity against both wild-type EGFR (EGFRWT) and its resistant mutant EGFRT790M. nih.govnih.gov

CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its inhibition is a valid anticancer strategy. mdpi.comnih.gov Several pyrazolo[3,4-d]pyrimidinone derivatives have been identified as potent CDK2 inhibitors. Compound 4a was found to be more potent than the reference drug roscovitine, with an IC₅₀ value of 0.21 µM. mdpi.com

EGFR and P-glycoprotein Co-inhibition: Some derivatives exhibit a dual mechanism by inhibiting EGFR tyrosine kinase and P-glycoprotein (P-gp), a protein associated with multidrug resistance. Compounds 15 and 16 showed significant EGFR-TK inhibition (IC₅₀ of 0.135 and 0.034 µM, respectively) and also inhibited P-gp expression. rsc.orgrsc.org

In Vitro Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines

Derivatives of the this compound scaffold have demonstrated broad-spectrum anti-proliferative and cytotoxic activity against a wide range of human cancer cell lines. ekb.egrsc.org Their efficacy stems largely from the inhibition of various protein kinases essential for cancer cell survival and proliferation. researchgate.netmdpi.com Numerous studies have reported potent growth-inhibitory activity at micromolar and even nanomolar concentrations across panels of cancer cells, including those from leukemia, lung, colon, breast, and renal cancers. nih.govrsc.orgnih.gov

Breast Cancer Cell Lines (e.g., MCF-7, BT474)

The cytotoxic effects of pyrazolo[3,4-d]pyrimidine derivatives have been extensively documented in various breast cancer cell lines. These compounds have shown significant activity against hormone-receptor-positive lines like MCF-7 and T-47D, as well as HER2-amplified (BT474) and triple-negative (MDA-MB-231, MDA-MB-468) subtypes. nih.govnih.govnih.gov

For instance, the potent PLK4 inhibitor 24j displayed notable anti-proliferative activity against MCF-7 and BT474 cells. nih.gov The VEGFR-2 inhibitor 12b was particularly effective against MDA-MB-468 and T-47D cell lines. nih.gov Another compound, 10b , was reported to be the most active in a series against multiple cell lines, including the aggressive MDA-MB-231 and the common MCF-7 line. nih.gov These findings underscore the potential of this chemical class to address the heterogeneity of breast cancer.

Table 1: Anti-proliferative Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives in Breast Cancer Cell Lines

Compound Cell Line IC₅₀ (µM) Target(s) Reference
24j MCF-7 0.36 PLK4 nih.gov
BT474 1.35 PLK4 nih.gov
MDA-MB-231 2.88 PLK4 nih.gov
12b MDA-MB-468 3.343 VEGFR-2 nih.gov
T-47D 4.792 VEGFR-2 nih.gov
10b MCF-7 5.5 Not specified nih.gov
MDA-MB-231 6.5 Not specified nih.gov
1d MCF-7 1.74 Not specified nih.gov
Colorectal Carcinoma Cell Lines (e.g., HCT-116)

Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have also shown significant promise in models of colorectal carcinoma, with HCT-116 being a commonly studied cell line. nih.govmdpi.com The cytotoxic activity in these cells is often linked to the inhibition of key kinases such as EGFR and CDK2. nih.govnih.govmdpi.com

For example, compound 12b , an EGFR inhibitor, showed potent anti-proliferative activity against HCT-116 cells. nih.govnih.gov A separate study focused on CDK2 inhibition identified compounds 4a and 4b as having superior cytotoxic activity against HCT-116 cells compared to a reference standard. mdpi.com These results indicate that targeting different kinase pathways with the pyrazolo[3,4-d]pyrimidine scaffold is a viable strategy for inhibiting the growth of colorectal cancer cells.

Table 2: Anti-proliferative Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives in Colorectal Carcinoma Cell Lines

Compound Cell Line IC₅₀ (µM) Target(s) Reference
12b HCT-116 19.56 EGFR nih.govnih.gov
10 HCT-116 18.78 EGFR nih.gov
4a HCT-116 1.50 CDK2 mdpi.com
4b HCT-116 1.70 CDK2 mdpi.com
P1 HCT-116 22.7 DNA Topoisomerase mdpi.com
P2 HCT-116 25.4 DNA Topoisomerase mdpi.com
Hepatocellular Carcinoma Cell Lines (e.g., HepG-2)

Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated notable antiproliferative activity against hepatocellular carcinoma (HCC) cell lines. In one study, a series of new pyrazolo[3,4-d]pyrimidine analogs were synthesized and evaluated for their cytotoxic effects on HepG-2 cells. mdpi.com Among these, compounds bearing an N5-2-(4-halophenyl) acetamide (B32628) substituent were identified as particularly potent. mdpi.com Specifically, compounds 4a and 4b showed superior activity compared to a reference standard. mdpi.com

Further research identified thioglycoside derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold as potent inhibitors. rsc.org Compounds 14 and 15 exhibited strong cytotoxic activity against HepG-2 cells, with IC₅₀ values of 48 nM. rsc.org Another study highlighted compound VI , which showed a significant cytotoxic effect against HepG-2 cells with an IC₅₀ value of 6.18 µM. ekb.eg More recently, a molecular hybridization approach led to the development of compound 7e , which displayed relevant antiproliferative efficacy on HepG-2 cells with an IC₅₀ of 2.47 μM after 72 hours of treatment. x-mol.com These findings underscore the potential of this chemical class in targeting liver cancer cells.

Table 1: Antiproliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against HepG-2 Cells

CompoundIC₅₀ ValueReference
Compound 14 48 nM rsc.org
Compound 15 48 nM rsc.org
Compound VI 6.18 µM ekb.eg
Compound 7e 2.47 µM x-mol.com
Glioblastoma Multiforme (GBM) Cell Lines

Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor, and the development of effective therapies remains a significant challenge. nih.gov Pyrazolo[3,4-d]pyrimidine derivatives have emerged as promising candidates for GBM treatment. Researchers evaluated a series of in-house pyrazolo[3,4-d]pyrimidines, active as kinase inhibitors, against patient-derived cell lines from both the invasive region and the core of GBM tumors. nih.gov

From this evaluation, the Src inhibitor SI306 was identified as a lead compound. nih.gov SI306 demonstrated potency with an IC₅₀ in the low micromolar range across all three tested GBM cell lines, highlighting its potential to eradicate invasive GBM cells. nih.gov This study points to the utility of pyrazolo[3,4-d]pyrimidine kinase inhibitors as a potential pharmacotherapy for this devastating cancer. nih.gov

Acute Myeloid Leukemia (AML) Cell Lines

While direct studies on AML cell lines are limited in the provided context, research on related hematologic malignancies has shown the potential of pyrazolo[3,4-d]pyrimidine derivatives. A specific derivative, referred to as 4c pyrazolo[3,4-d]pyrimidine compound , was investigated for its effects on Natural Killer (NK) cell leukemia. oncotarget.com The study demonstrated that Fyn, a tyrosine kinase, is over-expressed in NK leukemic cells. oncotarget.com The 4c compound was found to inhibit Fyn activation, reduce cell viability, and induce apoptosis in these malignant cells, while having no effect on peripheral blood mononuclear cells from healthy donors. oncotarget.com These findings suggest that targeting kinases with pyrazolo[3,4-d]pyrimidine compounds could be a viable strategy for treating certain hematologic cancers like NK cell leukemia. oncotarget.com

Non-Small Cell Lung Cancer and Melanoma Cell Lines

Pyrazolo[3,4-d]pyrimidine derivatives have shown significant antiproliferative effects against non-small cell lung cancer (NSCLC) and melanoma cell lines. One study identified a lead compound, PP-31d , which markedly inhibited the growth of several cancer cell lines, including the NSCLC lines NCI-H460 and A549. nih.gov Kinetic studies revealed a dose-dependent effect of PP-31d on NCI-H460 cells, with an IC₅₀ of 2 µM. nih.gov

Another series of new 1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized to act as epidermal growth factor receptor (EGFR) inhibitors. nih.gov Among them, compound 12b was the most promising, showing potent anti-proliferative activity against A549 (NSCLC) cells with an IC₅₀ value of 8.21 µM. nih.gov Furthermore, a cyano pyrazole (B372694) derivative linked to a pyrazolo[3,4-d]pyrimidine moiety, compound (15) , exhibited remarkable broad-spectrum cell growth inhibition, including against NSCLC and melanoma cell lines, with GI₅₀ values ranging from 1.18 to 8.44 μM. nih.gov

Table 2: Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against NSCLC Cell Lines

CompoundCell LineIC₅₀ / GI₅₀ ValueReference
PP-31d NCI-H4602 µM nih.gov
Compound 12b A5498.21 µM nih.gov
Compound (15) Various1.18 - 8.44 μM nih.gov

Cellular Mechanism of Action Studies

The anticancer effects of pyrazolo[3,4-d]pyrimidine derivatives are rooted in their ability to modulate fundamental cellular processes, primarily by interfering with the cell cycle and inducing programmed cell death (apoptosis).

Cell Cycle Progression Modulation

Several studies have confirmed that pyrazolo[3,4-d]pyrimidine derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific phases.

Compound 14 , a thioglycoside derivative, was found to cause a significant alteration in cell cycle progression in HCT-116 colorectal carcinoma cells. nih.gov

The Fyn kinase inhibitor, compound 4c , was shown to induce cell cycle arrest in NK leukemic cells. oncotarget.com

Compound 12b , an EGFR inhibitor, was revealed through flow cytometric analysis to arrest the cell cycle at the S and G2/M phases. nih.gov

Treatment of NCI-H460 lung cancer cells with compound PP-31d led to a dose-dependent increase in the subG1 cell population, which is indicative of apoptotic cells being counted before the G1 phase. nih.govresearchgate.net

These findings collectively demonstrate that a key mechanism of action for this class of compounds is the disruption of the normal cell division cycle, thereby preventing tumor growth.

Apoptosis Induction Pathways

Inducing apoptosis is a hallmark of effective anticancer agents. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to trigger this process through various signaling pathways.

The Fyn inhibitor 4c was demonstrated to induce caspase 3-mediated apoptosis in NK leukemic cells. oncotarget.com

The GBM-active compound SI306 was also shown to induce apoptotic death. nih.gov

The anticancer activity of compound PP-31d in NSCLC cells is attributed to the generation of reactive oxygen species (ROS), which subsequently leads to apoptosis. nih.gov This was confirmed by observing an increase in the early apoptotic cell population, activation of caspase-3/7, loss of mitochondrial membrane potential, and degradation of nuclear DNA. nih.gov

Similarly, compound 12b was identified as a potent apoptosis inducer, causing an 8.8-fold increase in the pro-apoptotic to anti-apoptotic BAX/Bcl-2 ratio. nih.gov

In breast cancer cells, compound 7f was able to induce the expression of pro-apoptotic caspases and Bax proteins while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov

This body of evidence confirms that pyrazolo[3,4-d]pyrimidine derivatives effectively kill cancer cells by activating their intrinsic suicide programs. nih.govnih.gov

Inhibition of Cell Migration and Invasion

Derivatives of this compound have demonstrated the ability to inhibit cell migration and invasion, key processes in cancer metastasis. The specific mechanisms and the extent of inhibition vary depending on the chemical modifications of the parent compound.

DNA Fragmentation Analysis

Flow cytometric analysis of new 1H-pyrazolo[3,4-d]pyrimidine derivatives has shown their potential as inducers of apoptosis. For instance, compound 12b, a derivative, has been identified as a potent apoptotic inducer, capable of arresting the cell cycle in the S and G2/M phases. nih.gov This compound also led to a significant 8.8-fold increase in the BAX/Bcl-2 ratio, further indicating its pro-apoptotic effects. nih.gov Similarly, compound 1a, another derivative, was found to induce apoptosis in A549 cells at low micromolar concentrations. mdpi.com

P-glycoprotein Inhibition

Certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. nih.gov A quantitative real-time PCR analysis revealed that compounds 15 and 16, both derivatives, exert a dose-dependent inhibitory effect on P-gp in MDA-MB-468/ADR cells. nih.gov Specifically, the cyano pyrazole derivative 15 demonstrated a significant downregulation of P-glycoprotein by 0.301-fold, while derivative 16 showed a 0.449-fold inhibition compared to the control. nih.govresearchgate.net

Anti-inflammatory Activity Research

Derivatives of this compound have been the subject of research for their anti-inflammatory properties, with studies focusing on their ability to inhibit key enzymes and modulate inflammatory mediators.

Cyclooxygenase (COX) Enzyme Inhibition

Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key mediators of inflammation. umh.esnih.gov

Newly synthesized derivatives have shown good selectivity for COX-2 over COX-1, with IC50 values in the range of 0.089 to 0.135 µM. nih.gov While less potent than the reference drug celecoxib, these compounds demonstrate potential as selective COX-2 inhibitors. nih.gov Another study reported that some 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives inhibited both COX-1 and COX-2 in human monocytes, with compound 4b showing selectivity for COX-2. umh.esnih.gov

In a different series of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids, many compounds exhibited inhibitory activity at the micromolar level with notable selectivity towards COX-2, particularly within the 8a-h series. nih.gov Compound 8e, a dual COX-2/5-LOX inhibitor, displayed an IC50 of 1.837 µM for COX-2. nih.gov

CompoundTargetIC50 (µM)Cell Line/System
D1-3COX-20.089 - 0.135Enzyme Immunoassay
4bCOX-2-Human Monocytes
8eCOX-21.837In vitro assay

This table presents a selection of this compound derivatives and their reported COX inhibitory activities.

Evaluation in Carrageenan-Induced Edema Models

The anti-inflammatory effects of compounds are often evaluated using the carrageenan-induced paw edema model in rodents. This model is widely used to assess the efficacy of potential anti-inflammatory drugs. science-line.com Injection of carrageenan induces a local inflammatory response characterized by edema, which can be measured over time. science-line.commdpi.com The reduction in paw volume after treatment with a test compound indicates its anti-inflammatory potential. This model helps in understanding the in vivo efficacy of compounds like pyrazolo[3,4-d]pyrimidine derivatives.

Modulation of Inflammatory Mediators (e.g., PGE2)

Derivatives of this compound have been shown to modulate the production of key inflammatory mediators, such as prostaglandin (B15479496) E2 (PGE2). umh.esnih.gov

A study on 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidines found that several compounds, particularly 4b-6b, are potent inhibitors of PGE2 generation in murine macrophages. nih.gov This inhibition was attributed to a direct effect on COX-2 activity, without altering the expression of the enzyme. nih.gov Furthermore, research on pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids demonstrated that compounds 7e, 7f, 8e, and 8f were effective dual inhibitors of 5-LOX and nitric oxide (NO) release, with NO inhibition rates of 73.85%, 65.57%, 66.02%, and 72.28%, respectively. nih.gov

Antiviral Activity Research

The structural similarity of pyrazolo[3,4-d]pyrimidines to purine (B94841) nucleosides has made them attractive candidates for the development of antiviral drugs. ptfarm.pl

Hepatitis B Virus (HBV) Inhibition

Several studies have focused on the anti-hepatitis B virus (HBV) activity of this compound derivatives. Newly synthesized N4-beta-D-glycoside pyrazolo[3,4-d]pyrimidine derivatives have demonstrated moderate to high activity against HBV. nih.gov

In the quest for more effective treatments for chronic hepatitis B (CHB), researchers have designed and synthesized pyrazolo[3,4-d]pyrimidine-based analogues of neplanocin A. nih.gov One particular analogue, compound 4g, exhibited significant activity against HBV replication. nih.gov The structural modifications, specifically the replacement of a polar amino group with a methyl group, were found to be crucial for the observed activity and reduced cytotoxicity. nih.gov This finding suggests that these analogues may operate through a distinct mechanism of action compared to existing nucleoside analogues, offering a promising avenue for the development of new anti-HBV agents. nih.gov

Table 1: Anti-HBV Activity of a Pyrazolo[3,4-d]pyrimidine-based Neplanocin A Analogue

Compound EC50 (HBV DNA) CC50 EC50 (HBsAg)
4g 0.96 μM > 100 μM 0.82 μM

EC50 represents the concentration of the compound that is required for 50% of its maximum effect. CC50 is the concentration of the compound that causes the death of 50% of cells. HBsAg stands for Hepatitis B surface antigen.

Effects on Purine and Pyrimidine (B1678525) Nucleotide Biosynthesis

As bioisosteres of purines, pyrazolo[3,4-d]pyrimidine derivatives can interfere with the biosynthesis of purine and pyrimidine nucleotides, which are essential for viral replication. nih.govptfarm.pl By mimicking the natural purine bases, these compounds can inhibit enzymes involved in the synthesis of DNA and RNA, thereby halting viral proliferation. ptfarm.pl This mechanism is a key strategy in the development of antiviral drugs, and the pyrazolo[3,4-d]pyrimidine scaffold is a valuable starting point for designing such inhibitors. ptfarm.pl

Antimicrobial Activity Research

The therapeutic potential of this compound derivatives extends to their antimicrobial properties, with studies demonstrating their effectiveness against a range of bacteria and fungi. researchgate.net

Antibacterial Spectrum

A variety of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial activity. nih.govresearchgate.net Research has shown that these compounds can exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.net

For instance, a study investigating a series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives reported significant activity against Streptococcus pneumoniae and Bacillus subtilis (Gram-positive), as well as Pseudomonas aeruginosa and Escherichia coli (Gram-negative). researchgate.net One particular derivative, 5-{[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1,3,4-oxadiazole-2-thiol, demonstrated superior antimicrobial activity compared to the standard antibiotics ampicillin (B1664943) and gentamicin, highlighting its potential as a lead compound for further development. researchgate.net

Table 2: Antibacterial Activity of a 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivative

Bacterial Strain Compound 7 (Inhibition Zone) Ampicillin (Inhibition Zone) Gentamicin (Inhibition Zone)
Streptococcus pneumoniae Significant Standard Standard
Bacillus subtilis Significant Standard Standard
Pseudomonas aeruginosa Significant Standard Standard
Escherichia coli Significant Standard Standard

The table indicates that compound 7 showed significant inhibition, which was reported as superior to the standard antibiotics.

Antifungal Spectrum

In addition to their antibacterial properties, certain this compound derivatives have also shown promise as antifungal agents. researchgate.net The same study that identified potent antibacterial derivatives also reported their activity against the fungal strains Aspergillus fumigatus and Candida albicans. researchgate.net The dual antibacterial and antifungal activity of these compounds makes them particularly interesting for further investigation in the development of broad-spectrum antimicrobial agents. researchgate.net

Other Pharmacological Activities

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold is further underscored by its association with a range of other pharmacological activities. Research has indicated that derivatives of this compound have been explored for their potential as:

Anticancer agents : They have been investigated as inhibitors of various protein kinases, including epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy. nih.govnih.govrsc.org

Anti-inflammatory agents : Some derivatives have shown potential in modulating inflammatory pathways.

Central nervous system (CNS) agents : There is emerging interest in their potential to treat neurological disorders.

This broad spectrum of biological activity highlights the importance of the this compound core in the design and discovery of new drugs for a variety of diseases.

Antiparasitic Activity

Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine nucleus have been investigated for their potential to combat parasitic infections, particularly malaria. Research into the anti-malarial properties of these compounds has yielded promising results against drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

In one line of research, a series of nine 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their in vitro efficacy against the W2 clone of P. falciparum, which is known for its resistance to chloroquine (B1663885) and sulfadoxine. nih.gov The synthesis of these compounds involved the initial reaction of phenylhydrazine (B124118) with 2-(ethoxymethylene)malononitrile, followed by cyclization with formic acid to form the pyrazolopyrimidin-4-ol. Subsequent treatment with phosphorus oxychloride yielded the key 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediates. nih.gov From these, the final derivatives were produced.

Six of the nine synthesized compounds demonstrated anti-P. falciparum activity. nih.gov The half-maximal inhibitory concentration (IC₅₀) values for these active compounds ranged from 5.13 to 43.40 µM in an anti-HPR2 (Histidine-Rich Protein II) assay, indicating a spectrum of potency within the series. nih.gov Importantly, these compounds exhibited low toxicity in BGM (Buffalo Green Monkey) cells, suggesting a degree of selectivity for the parasite over mammalian cells. nih.gov These findings underscore the potential of the 1H-pyrazolo[3,4-d]pyrimidine scaffold as a promising foundation for the development of new antimalarial agents. nih.gov

Table 1: Antimalarial Activity of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives against P. falciparum (W2 clone)

Compound IC₅₀ (µM)
105 5.13 - 43.40
106 5.13 - 43.40
107 5.13 - 43.40
108 5.13 - 43.40
111 5.13 - 43.40
113 5.13 - 43.40

Source: Data from MDPI, 2023. nih.gov

Antipyretic and Nociceptive Activities

Following a comprehensive review of published research, no specific studies detailing the antipyretic (fever-reducing) or nociceptive (pain-blocking) activities of this compound derivatives could be identified. The existing literature primarily focuses on the anti-inflammatory, anticancer, and antimicrobial properties of this class of compounds. While anti-inflammatory actions can be mechanistically linked to antipyretic and analgesic effects, dedicated in vivo studies using models such as yeast-induced pyrexia or hot-plate tests for this specific scaffold have not been reported in the searched scientific literature.

Antiallergic Activity

The therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives extends to the treatment of allergic conditions. Specific derivatives have been shown to possess potent antiallergic properties by interfering with the mechanisms of immediate hypersensitivity reactions.

A notable example is compound 88-765, identified as 4-amino-6-methylthio-1-(2',2'-diethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidine. This compound has demonstrated significant antiallergic effects in various experimental models. nih.gov In studies involving passive cutaneous anaphylaxis (PCA), a classic model for type I hypersensitivity, compound 88-765 showed a dose-dependent inhibition of the reaction in rats, with inhibition ranging from 47% to 87%. nih.gov A strong inhibitory effect was also observed in mice, where it inhibited the PCA reaction by 78%. nih.gov

Furthermore, the mechanism of action for compound 88-765 appears to involve the stabilization of mast cells. It was found to inhibit the degranulation of mast cells in both normal rats, induced by compound 48/80, and in passively sensitized rats, induced by egg albumin. nih.gov The efficacy of compound 88-765 in these models was found to be comparable to that of disodium (B8443419) cromoglycate (DSCG), a well-established mast cell stabilizer used in the management of allergic conditions. nih.gov These results suggest that derivatives of pyrazolo[3,4-d]pyrimidine, such as compound 88-765, are promising candidates for the development of novel antiallergic drugs. nih.gov

Table 2: Antiallergic Activity of Compound 88-765

Experimental Model Species Inhibition
Passive Cutaneous Anaphylaxis (PCA) Rat 47% - 87% (dose-dependent)
Passive Cutaneous Anaphylaxis (PCA) Mouse 78%
Mast Cell Degranulation Rat Inhibition observed

Source: Data from Indian Journal of Experimental Biology, 1995. nih.gov

Structure Activity Relationship Sar Studies of Pyrazolo 3,4 D Pyrimidine Derivatives

Elucidation of Key Pharmacophoric Features for Biological Activity

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is intrinsically linked to several key pharmacophoric features. These features are crucial for the molecule's ability to interact with its biological targets, most notably the ATP-binding site of various kinases.

A fundamental pharmacophoric element is the flat, heteroaromatic pyrazolo[3,4-d]pyrimidine ring system itself. nih.gov This core structure acts as a bioisostere of the naturally occurring purine (B94841) nucleoside base, adenine (B156593), enabling it to occupy the adenine-binding pocket within the ATP-binding site of kinases. nih.govrsc.org The nitrogen atoms within this fused ring system are critical for forming hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. nih.gov

For many pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, specific pharmacophoric features extending from the core are essential for activity. These often include:

A spacer moiety: Often an amino group, this linker forms crucial hydrogen bonds in the linker region of the ATP-binding site. nih.gov

A hydrophobic tail: This feature occupies a second hydrophobic region, further enhancing the molecule's interaction with the target. nih.gov

A ribose binding moiety: While less commonly targeted, this feature can occupy the ribose-binding pocket, offering an additional point of interaction. nih.gov

The strategic placement and nature of these pharmacophoric groups are paramount in dictating the biological activity and selectivity of the resulting compounds.

Impact of Substitution Patterns on Kinase Inhibitory Potency and Selectivity

The potency and selectivity of pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors are profoundly influenced by the nature and position of substituents on the core scaffold. Modifications at the N1, C3, C4, and C6 positions have been extensively explored to optimize their inhibitory profiles against various kinases. mdpi.com

Substitutions at the C4-Position: The C4 position is a critical site for modification, directly impacting kinase inhibitory potency. The introduction of an aniline (B41778) moiety at this position has been shown to enhance anticancer activity. nih.gov In contrast, substitutions with aliphatic amines like ethyl, propyl, or cyclohexyl groups at the C4-position were found to be detrimental to cytotoxic activity in certain cancer cell lines. nih.gov Furthermore, the introduction of large substituents at the C4 position has been correlated with better inhibition of A431 cancer cell growth. researchgate.net However, in some instances, bulky groups at the C4-amino position are not well-tolerated and can reduce inhibitory potency. chapman.edu

Substitutions at the C3-Position: Modifications at the C3-position can significantly affect both potency and selectivity. For instance, in a series of 3-phenyl pyrazolopyrimidines, the nature of the para-substitution on the phenyl ring influenced enzyme selectivity and potency for kinases such as Lck, Src, KDR, and Tie-2. nih.gov The para-phenoxyphenyl analogue, for example, was identified as a potent and orally active Lck inhibitor. nih.gov Exploring π-stacking interactions in the distal phenyl ring at the C3-position by altering the linkers to the core has also been a successful strategy. nih.gov An alkynyl ether linker, for instance, resulted in a compound with high potency against Bruton's tyrosine kinase (BTK). nih.gov

Substitutions at the N1-Position: The N1-position of the pyrazole (B372694) ring is another key site for modification. The introduction of bulky groups at this position is often not tolerated and can lead to a decrease in inhibitory activity. chapman.edu However, strategic substitutions can be beneficial. For example, in a series of dual Src/Abl inhibitors, modifications at the N1 position were part of the optimization strategy to improve the properties of a lead compound. nih.gov

Substitutions at the C6-Position: The C6-position has also been a target for modification to enhance the properties of pyrazolo[3,4-d]pyrimidine derivatives. Derivatization at this position, in combination with C4 modifications, has led to the development of compounds with potent antiproliferative effects in B-cell leukemia cell lines. nih.gov

The following table summarizes the impact of substitution patterns on the kinase inhibitory activity of selected pyrazolo[3,4-d]pyrimidine derivatives.

Compound/SeriesTarget Kinase(s)Key Substitution(s)Impact on ActivityReference(s)
para-substituted 3-phenyl pyrazolopyrimidines Lck, Src, KDR, Tie-2Para-substituents on the C3-phenyl ringInfluenced enzyme selectivity and potency nih.gov
para-phenoxyphenyl analogue LckPara-phenoxyphenyl group at C3Potent and orally active inhibitor nih.gov
Compound with alkynyl ether linker BTKAlkynyl ether linker at C3High potency, comparable to a known inhibitor nih.gov
1-Aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidines EGFRLarge substituents at C4Better inhibition of A431 cell growth researchgate.net
Compound 11 BTKPhenyl linked to C3 by an alkynyl etherHigh potency (IC50 = 7.95 nM) nih.gov
Compound 18 CDK2Substitution pattern in the C4-aryl moietyGreatest CDK2 inhibition (IC50 = 5.1 μM) nih.gov
Compound 33 FLT3, VEGFR24-chloro-3-(trifluoromethyl)phenylurea at C4Potent multikinase inhibitor nih.gov
Compound 46 Not specifiedModifications at C4 and C6Potent antiproliferative effects, good bioavailability nih.gov
Compound 6b c-SrcNot specifiedMost potent derivative (IC50 = 0.47 µM) chapman.edu
Compounds 6e, 10a, 10c c-SrcNot specifiedModest inhibition (IC50 = 5.1-6.5 µM) chapman.edu
Compounds 11a, 11b Not specifiedEsters or larger groups at C4-aminoSignificantly reduced inhibitory potency chapman.edu
Compounds 15a, 15b, 15c CskHydroxamate on the C3-phenyl ringPotent metal-mediated inhibitors (IC50 = 2.0-5.0 µM) chapman.edu
Compound 12b EGFRWT, EGFRT790MNot specifiedPotent inhibitor (IC50 = 0.016 µM for EGFRWT) nih.gov

Influence of Substituents on Cellular Activity and Specificity

The introduction of an aniline moiety at the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold has been shown to enhance anticancer activity against A549 cells, whereas aliphatic amines in the same position were not beneficial. nih.gov This highlights the importance of the specific chemical nature of the substituent at this position for cellular efficacy. Furthermore, a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated high potency against FLT3-driven human acute myeloid leukemia (AML) MV4-11 cells, with one compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (compound 33), showing complete tumor regression in a mouse xenograft model. nih.gov This indicates that specific substitution patterns can lead to potent and specific anti-leukemic activity in vivo. nih.gov

The substitution pattern can also influence the mechanism of action at the cellular level. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis through the generation of reactive oxygen species (ROS). nih.gov The lead compound, PP-31d, exhibited a dose-dependent effect on NCI-H460 lung cancer cells with an IC50 of 2 µM. nih.gov

The following table presents data on the cellular activity of various pyrazolo[3,4-d]pyrimidine derivatives.

CompoundCell Line(s)Observed Cellular ActivityIC50/GI50 ValuesReference(s)
Compound 8 A549, HCT-116Potent anti-proliferative activityNot specified nih.gov
Compound 10 A549, HCT-116Potent anti-proliferative activityNot specified nih.gov
Compound 12a A549, HCT-116Potent anti-proliferative activityNot specified nih.gov
Compound 12b A549, HCT-116Most promising anti-proliferative activity8.21 µM (A549), 19.56 µM (HCT-116) nih.gov
Compound 33 MV4-11 (AML)High potency, considerable antiangiogenic effectNot specified nih.gov
PP-31d NCI-H460 (Lung)Dose-dependent inhibition, apoptosis induction2 µM nih.gov
Compounds P1 and P2 HCT 116, HepG2, MCF-7Antiproliferative activities22.7–40.75 µM mdpi.com
Compounds 14 & 15 MCF-7, HCT-116, HepG-2Superior cytotoxic activities45-97 nM (MCF-7), 6-99 nM (HCT-116), 48-90 nM (HepG-2) rsc.org
Compound 11 MCF-7More potent and efficacious than cisplatin3.60 µg/mL researchgate.net
Compound 22 A-549Cytotoxicity close to cisplatin4.80 µg/mL researchgate.net

Role of Bioisosteric Replacements in Activity Modulation

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the activity and properties of a lead compound. nih.gov This involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. nih.gov The pyrazolo[3,4-d]pyrimidine nucleus itself is considered a bioisostere of the purine ring, which is a fundamental component of ATP. nih.govrsc.org This inherent bioisosterism is a primary reason for the success of this scaffold in targeting ATP-binding sites of kinases. nih.gov

Beyond the core scaffold, bioisosteric replacements of various substituents can fine-tune the biological activity. For example, replacing a phenyl ring with a thiophene (B33073) ring or altering linker elements (e.g., replacing -O- with -NH- or -CH2-) can probe the importance of specific electronic and steric features for biological activity. nih.gov The strategic use of bioisosteres can influence dipole moments, lipophilicity, polarity, and pKa, all of which can impact a compound's interaction with its biological target. nih.gov

In the context of pyrazolo[3,4-d]pyrimidines, replacing a pyrimidine (B1678525) N-3 atom with a C-H in a related pyridine (B92270) scaffold was shown to eliminate the catalytic activity of a cysteine protease inhibitor, demonstrating the critical role of that specific nitrogen atom. nih.gov This highlights how subtle bioisosteric changes can have a profound impact on biological function. The structural optimization of a hit compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea , which had low potency, led to the discovery of more potent multikinase inhibitors through a series of synthetic modifications, likely involving bioisosteric considerations. acs.org

Correlation of Structural Modifications with ADME Properties

A known challenge with pyrazolo[3,4-d]pyrimidine derivatives is their often suboptimal aqueous solubility. mdpi.com To address this, a lead optimization study focused on designing more soluble derivatives of a promising antileukemia lead compound. nih.gov These rationally designed compounds maintained the desired dual Src/Abl inhibitory activity while exhibiting improved solubility. nih.gov

In silico and in vitro ADME studies have been employed to predict and assess the properties of new pyrazolo[3,4-d]pyrimidine derivatives. mdpi.comrsc.org For instance, in silico ADMET and drug-likeness studies using a "Boiled Egg" chart have helped in predicting the pharmacokinetic properties of novel CDK2 inhibitors, guiding the structure-requirement predictions for antitumor activity. rsc.org

Metabolic stability is another crucial ADME parameter. Studies on pyrazolo[3,4-d]pyrimidine derivatives in the presence of human liver microsomes (HLMs) have identified common metabolic pathways, including dechlorination, oxidation, and loss of amine-bearing groups. mdpi.com Understanding these metabolic routes is essential for designing more stable and effective drug candidates.

The following table summarizes the ADME properties of selected pyrazolo[3,4-d]pyrimidine derivatives.

Compound/SeriesADME Property InvestigatedKey Structural FeaturesFindingsReference(s)
Lead 1 Analogues Aqueous solubility, PAMPA permeation, microsomal stabilityMore soluble pyrazolo[3,4-d]pyrimidine derivativesMaintained dual Src/Abl activity with improved solubility nih.gov
Compounds 1–12 In silico and in vitro ADME (solubility, permeability, metabolic stability)Heterogeneous features at N1, C4, and C6Suboptimal aqueous solubility, satisfactory permeability, identified metabolites mdpi.com
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govnih.govekb.egtriazolo[1,5-c]pyrimidine derivatives In silico ADMET and drug-likenessPrivileged scaffolds (4–13) and thioglycoside derivatives (14, 15)Suitable pharmacokinetic properties predicted, aiding in structure-activity prediction rsc.org

Computational Chemistry and Drug Design Approaches

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a fundamental computational tool used to predict the binding orientation and affinity of a ligand to its target protein. For derivatives of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine, these studies have been instrumental in understanding their inhibitory mechanism against various protein kinases. The pyrazolo[3,4-d]pyrimidine scaffold is frequently employed in drug discovery as it acts as a bioisostere of adenine (B156593), enabling it to mimic the binding of ATP in the kinase domain. nih.gov

The 1H-pyrazolo[3,4-d]pyrimidine core is recognized as a privileged scaffold for developing kinase inhibitors. nih.gov Docking studies consistently show that this heterocyclic system effectively occupies the adenine binding region within the ATP-binding site of various kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov This scaffold's similarity to the purine (B94841) ring of ATP allows it to serve as the foundational anchor for the inhibitor. nih.gov

In EGFR-targeted inhibitors, the 1H-pyrazolo[3,4-d]pyrimidine moiety anchors the molecule in the adenine-binding region. nih.gov Substituents on this core are designed to occupy adjacent hydrophobic pockets. For instance, in one study, a 1-chloro-2–(3-(trifluoromethyl)phenoxy)benzene group attached to the scaffold was shown to fit into a hydrophobic pocket composed of amino acid residues like Lys745, Ile759, Met766, and Leu788. nih.gov Similarly, in CDK2, bioisosteric replacement of a purine scaffold with the pyrazolo[3,4-d]pyrimidine system allows the molecule to be placed in the ATP adenine region to achieve the necessary hydrophobic bindings. nih.gov

The efficacy of pyrazolo[3,4-d]pyrimidine-based inhibitors is heavily dependent on their ability to form specific hydrogen bonds and hydrophobic interactions within the kinase active site. These interactions stabilize the ligand-protein complex and contribute to binding affinity.

Molecular docking simulations have confirmed that derivatives can form crucial hydrogen bonds. For example, in the active site of CDK2, derivatives of pyrazolo[3,4-d]pyrimidine have been shown to form essential hydrogen bonds with the backbone of Leu83. nih.gov In studies targeting EGFR, derivatives formed two key hydrogen bonds with Lys745 and Glu762. nih.gov

Hydrophobic interactions also play a critical role. The phenyl ring of the pyrazolo[3,4-d]pyrimidine scaffold and its substituents often engage in hydrophobic interactions with nonpolar residues in the active site. In EGFR, these interactions have been identified with residues including Val726, Ala743, and Leu788. nih.gov In CDK2, hydrophobic contacts with Ile10, His84, and Leu134 are observed. nih.gov

Table 1: Summary of Molecular Docking Interactions

Target KinaseInteracting Residues (Hydrogen Bonding)Interacting Residues (Hydrophobic)Reference
CDK2 Leu83, Gln131, Asn132Ile10, His84, Leu134 nih.gov
EGFR Lys745, Glu762Val726, Ala743, Lys745, Met766, Leu788, Met790 nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Protein Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to assess the stability of the predicted binding mode and to understand the conformational changes that may occur upon ligand binding. rsc.org

Quantum Chemical Calculations

Quantum chemical calculations delve into the electronic structure of a molecule, providing insights into its intrinsic properties and reactivity. These methods, often based on Density Functional Theory (DFT), are used to analyze frontier molecular orbitals and calculate the energy gap. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. pearson.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions, as they represent the molecule's ability to donate and accept electrons, respectively. youtube.comlibretexts.org

For a derivative of 1H-pyrazolo[3,4-d]pyrimidine, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, quantum mechanical calculations were performed to analyze its HOMO and LUMO. nih.gov The analysis demonstrated that charge exchange occurs within the molecule, which is a key aspect of its electronic behavior. nih.gov The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical reactivity and stability. nih.gov A small energy gap suggests that a molecule is more chemically reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For the aforementioned pyrazolo[3,4-d]pyrimidine derivative, the calculated small HOMO-LUMO energy gap indicated that the molecule is chemically reactive. nih.gov This reactivity is a desirable trait for a molecule intended to interact with a biological target. nih.gov

Table 2: Quantum Chemical Calculation Data for a Pyrazolo[3,4-d]pyrimidine Derivative

ParameterMethod 1 (B3LYP/6-31G) Method 2 (HF/6-31G)SignificanceReference
HOMO Energy --Indicates electron-donating capability nih.gov
LUMO Energy --Indicates electron-accepting capability nih.gov
Energy Gap (ΔE) SmallSmallIndicates high chemical reactivity nih.gov

In Silico ADMET Prediction and Drug-Likeness Assessment

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, along with its drug-likeness, is a critical step in the early stages of drug development. In silico predictions for pyrazolo[3,4-d]pyrimidine derivatives have been conducted to assess their pharmacokinetic profiles and potential for further development.

Detailed research has been carried out on various derivatives to predict their ADMET properties. For instance, a study on new 1H-pyrazolo[3,4-d]pyrimidine derivatives designed as epidermal growth factor receptor inhibitors (EGFRIs) used Discovery Studio 4.0 for ADMET prediction. The analysis predicted that several compounds would have very low Blood-Brain Barrier (BBB) penetration, suggesting a reduced risk of central nervous system side effects. nih.gov These compounds were also predicted to have good to moderate intestinal absorption levels, although their aqueous solubility was low to very low. nih.gov

Another study focusing on pyrazolo[3,4-d]pyrimidine derivatives as dual Src/Abl inhibitors for glioblastoma multiforme (GBM) utilized QikProp software for in silico ADME analysis. mdpi.com This analysis confirmed the characteristic hydrophobicity and suboptimal aqueous solubility of this class of compounds. mdpi.comnih.govunisi.it However, it also highlighted their satisfactory ability to cross membranes, including the blood-brain barrier, and their high metabolic stability. mdpi.com

Drug-likeness is another key consideration. For a series of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine derivatives designed as CDK2 inhibitors, in silico ADMET and drug-likeness studies showed suitable pharmacokinetic properties, which helped in understanding the structural requirements for their antitumor activity. rsc.org

Table 1: Predicted ADMET Properties of Selected 1H-Pyrazolo[3,4-d]pyrimidine Derivatives

Compound/Derivative SeriesPredicted PropertyFindingSoftware/Method
EGFR Inhibitors nih.govBlood-Brain Barrier (BBB) PenetrationVery low for several derivatives (e.g., 8, 11a, 11b, 12a-c, 13a, 13b)Discovery Studio 4.0
EGFR Inhibitors nih.govIntestinal AbsorptionGood to moderateDiscovery Studio 4.0
EGFR Inhibitors nih.govAqueous SolubilityLow to very lowDiscovery Studio 4.0
Dual Src/Abl Inhibitors mdpi.comAqueous SolubilitySuboptimal (hydrophobic nature confirmed)QikProp
Dual Src/Abl Inhibitors mdpi.comPassive Permeability (BBB)ExcellentQikProp
Dual Src/Abl Inhibitors mdpi.comMetabolic StabilityHighQikProp
CDK2 Inhibitors rsc.orgDrug-LikenessSuitable pharmacokinetic propertiesBoiled Egg Chart

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel bioactive compounds from large chemical databases. The 1H-pyrazolo[3,4-d]pyrimidine scaffold is frequently used in these approaches due to its structural similarity to the adenine moiety of ATP, making it an ideal backbone for designing kinase inhibitors. nih.govnih.govekb.eg

In one study, a common-feature pharmacophore hypothesis, named Hypo2, was developed based on known Casein Kinase 1 (CK1) inhibitors. This model was then used for virtual screening against several chemical databases to find new potential inhibitors. nih.govresearchgate.net This process led to the identification of a hit compound, N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine, which was subsequently optimized to yield a potent CK1 inhibitor with an IC50 value of 78 nM. nih.govresearchgate.net

Similarly, new 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed to possess the key pharmacophoric features of EGFR tyrosine kinase inhibitors (EGFR-TKIs). nih.gov The design strategy involved using the 1H-pyrazolo[3,4-d]pyrimidine core to occupy the adenine binding region of the ATP pocket. nih.gov Molecular docking studies of these compounds against both wild-type and mutant EGFR confirmed their binding modes. nih.gov

For the development of novel inhibitors for Tumor necrosis factor receptor-associated protein 1 (TRAP1), a pharmacophore hypothesis designated DHHRR_1 was generated. dntb.gov.ua This model, which includes features like a hydrogen bond donor, hydrogen bond acceptor, and hydrophobic and ring aromatic features, was used in conjunction with 3D-QSAR and molecular docking to identify potent inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. dntb.gov.ua

Virtual screening and molecular docking have also been instrumental in the discovery of pyrazolo[3,4-d]pyrimidine derivatives as Cyclin-Dependent Kinase 2 (CDK2) inhibitors. rsc.orgnih.gov The pyrazolo[3,4-d]pyrimidine core serves as a bioisostere for the purine ring of known inhibitors like roscovitine (B1683857). nih.gov Docking simulations confirmed that these compounds fit well into the CDK2 active site, forming essential hydrogen bonds with key amino acid residues, such as Leu83. rsc.orgnih.gov

Table 2: Application of Pharmacophore Modeling and Virtual Screening for Pyrazolo[3,4-d]pyrimidine Derivatives

TargetPharmacophore Model/MethodKey Findings
Casein Kinase 1 (CK1) nih.govresearchgate.netCommon-feature pharmacophore (Hypo2)Identification of N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine as a hit compound from virtual screening.
Epidermal Growth Factor Receptor (EGFR) nih.govPharmacophoric features of EGFR-TKIsDesign of new derivatives with the pyrazolo[3,4-d]pyrimidine core occupying the adenine binding region.
TRAP1 Kinase dntb.gov.uaDHHRR_1 hypothesisStatistically significant 3D-QSAR model developed for predicting inhibitor potency.
Cyclin-Dependent Kinase 2 (CDK2) rsc.orgnih.govBioisosteric replacement of purine scaffoldDocking studies confirmed binding in the ATP active site via hydrogen bonds with Leu83.

Preclinical Evaluation and Translational Research

In Vitro Biological Screening Panels

The initial step in evaluating the therapeutic potential of novel 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives involves comprehensive in vitro biological screening. This process utilizes a battery of assays to determine the compound's activity against specific molecular targets and its effect on various cancer cell lines.

Derivatives of this scaffold are frequently designed as kinase inhibitors, owing to the pyrazolo[3,4-d]pyrimidine core acting as a bioisostere of the adenine (B156593) ring of ATP, enabling it to interact with the ATP-binding site of kinases. researchgate.netnih.govrsc.org Consequently, screening panels often include a range of protein kinases implicated in cancer progression.

For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their inhibitory activity against key kinases such as c-Src and Abl. nih.gov In one study, a library of 19 newly synthesized compounds was tested against Src, Abl, and Fyn tyrosine kinases, leading to the identification of compound SI-388 as a potent Src inhibitor. bioworld.com Another research effort focused on designing derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including its wild-type (WT) and mutant (T790M) forms. nih.govtandfonline.com The results highlighted compound 12b as a particularly potent inhibitor of both EGFR variants. nih.gov

Beyond enzymatic assays, the antiproliferative activity of these compounds is assessed against a panel of human cancer cell lines. This provides a broader understanding of their potential anticancer effects. For example, the antiproliferative profiles of pyrazolo[3,4-d]pyrimidine derivatives have been studied against glioblastoma multiforme (GBM) cell lines (U-87, LN18, LN229, and DBTRG), non-small cell lung cancer (A549), and colorectal carcinoma (HCT-116) cells. rsc.orgnih.govnih.govrsc.orgrsc.org The cytotoxic effects are often compared to their impact on non-tumoral, healthy cell lines, such as fibroblasts and keratinocytes, to gauge their selectivity. nih.gov

The pyrazolo[3,4-d]pyrimidine scaffold has also been explored for indications beyond cancer. Bumped kinase inhibitors (BKIs) based on this structure have been identified as potent inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1, showing effectiveness in experimental models of toxoplasmosis. documentsdelivered.comnih.gov

Table 1: Examples of In Vitro Biological Screening of this compound Derivatives

Compound/Series Target(s) Cell Line(s) Key Findings
SI-388 Src, Abl, Fyn Glioblastoma cell lines Identified as a potent Src inhibitor with significant activity in 2D and 3D GBM models. bioworld.commdpi.com
Compound 12b EGFRWT, EGFRT790M A549, HCT-116 Showed potent anti-proliferative activity and was the most potent inhibitor of EGFRWT and EGFRT790M. nih.gov
Pyrazolo[3,4-d]pyrimidine-6-amine derivatives (47 & 48) TRAP1, Hsp90 Various cancer cells (e.g., PC3) Potent inhibitors with excellent anticancer efficiency and limited toxicity to normal cells. nih.gov
Pyrazolo[3,4-d]pyrimidine derivatives (general) c-Src, Abl GBM cell lines (U-87, LN18, LN229, DBTRG) Identified promising candidates active against GBM. nih.gov
Pyrazolo[3,4-d]pyrimidine BKIs Toxoplasma gondii CDPK1 Human cell assays Effective against acute experimental toxoplasmosis and not toxic in human cell assays. documentsdelivered.comnih.gov
Compounds 14 & 15 CDK2/cyclin A2 MCF-7, HCT-116, HepG-2 Showed superior cytotoxic activities and significant inhibitory activity against CDK2. nih.govrsc.orgrsc.orgrsc.org

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, the evaluation of this compound derivatives progresses to in vivo studies using animal models. These studies are crucial for assessing a compound's therapeutic efficacy and its effects within a complex biological system.

Xenograft Mouse Models for Cancer

Xenograft mouse models are a cornerstone of preclinical cancer research. In these models, human cancer cells are implanted into immunocompromised mice, forming tumors that can be monitored for growth. The efficacy of a test compound is then evaluated by its ability to inhibit tumor growth.

Several pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant antitumor activity in such models. For instance, compounds 47 and 48, identified as potent TRAP1 and Hsp90 inhibitors, were shown to significantly reduce tumor growth in mouse xenograft models of prostate cancer (PC3). researchgate.netnih.gov Similarly, other derivatives from this class have shown in vivo activity against neuroblastoma, leukemia, and glioblastoma. nih.gov One C6-unsubstituted pyrazolo[3,4-d]pyrimidine derivative, by blocking Bcr-Abl T315I mutant kinase activity, induced a 50% reduction in tumor volume in treated mice. nih.gov The derivative SI306 has also shown activity in in vivo models of neuroblastoma and glioblastoma. mdpi.com

Transgenic Zebrafish Models for Anti-angiogenic Effects

The formation of new blood vessels, a process known as angiogenesis, is vital for tumor growth and metastasis. Transgenic zebrafish models, which have fluorescently labeled blood vessels, offer a powerful tool for visualizing and quantifying the anti-angiogenic effects of compounds in a living organism.

This model has been employed to evaluate the anti-angiogenic properties of various small molecules. nih.govnih.gov While specific studies on this compound derivatives using this exact model are not detailed in the provided context, the zebrafish model is recognized for its ability to stratify anti-angiogenic agents based on their mechanism of action and to delineate structure-activity relationships. nih.gov For example, it has been shown to differentiate the potent anti-angiogenic effects of VEGFR inhibitors from those of multikinase inhibitors and other classes of compounds. nih.gov Given that some pyrazolo[3,4-d]pyrimidine derivatives target kinases involved in angiogenic pathways, the zebrafish model represents a relevant and valuable tool for their preclinical evaluation.

Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body is paramount for its development. Pharmacokinetic (PK) studies measure the concentration of the drug in the body over time. These evaluations are performed both in vitro and in vivo.

In Vitro Plasma Stability and Microsomal Stability

The stability of a compound in plasma and in the presence of liver microsomes provides an early indication of its metabolic fate. Plasma contains various enzymes that can hydrolyze susceptible functional groups, while liver microsomes contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.

Studies on pyrazolo[3,4-d]pyrimidine derivatives have shown that structural modifications can significantly impact their stability. For example, research on TRAP1 inhibitors based on this scaffold led to the identification of compounds with good metabolic and plasma stability. nih.gov In vitro ADME profiling is a standard part of the characterization of new derivatives, with in silico predictions often used to guide the synthesis of compounds with more favorable properties. nih.govrsc.orgnih.govrsc.orgrsc.org The stability of compounds is typically assessed by incubating them with plasma or liver microsomes from different species (e.g., human, mouse, rat) and measuring the decrease in concentration over time to determine their half-life. nih.govnih.govplos.org

In Vivo Pharmacokinetic Profiles (e.g., plasma clearance, bioavailability)

In vivo PK studies in animals, often rats or mice, provide a more comprehensive picture of a drug's behavior. Following administration (typically oral or intravenous), blood samples are collected at various time points to determine key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), clearance (Cl), and oral bioavailability.

For pyrazolo[3,4-d]pyrimidine derivatives, these studies have revealed that even small structural changes can lead to a broad range of plasma concentrations after oral dosing. documentsdelivered.comnih.gov For instance, the pyrazolo[3,4-d]pyrimidine derivative Si306, despite its potent anticancer activity, suffers from low aqueous solubility, which can hamper its in vivo use and affect its pharmacokinetic profile. researchgate.net The development of novel formulations, such as liposomes, has been explored to improve the pharmacokinetic properties of these compounds, leading to increased plasma concentrations and enhanced brain distribution in some cases. nih.gov In vivo studies of other compounds, like the adenosine (B11128) A2A receptor antagonist ZM241385, have shown rapid elimination in rats, with low bioavailability attributed to metabolism in the liver, kidney, and gut. mdpi.com

Table 2: Summary of Pharmacokinetic and ADME Data for Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound/Series Study Type Key Findings
Pyrazolo[3,4-d]pyrimidine BKIs In vivo PK Small structural changes resulted in a broad range of plasma concentrations after oral dosing. documentsdelivered.comnih.gov
Si306 In vivo properties Low aqueous solubility hampers further in vivo use. researchgate.net
Liposomal formulation of a pyrazolo[3,4-d]pyrimidine derivative (LP-2) In vivo biodistribution 20-fold increase in plasma concentration and significantly higher brain tissue concentration compared to the free drug. nih.gov
Pyrazolo[3,4-d]pyrimidine-6-amine derivatives (47 & 48) In vitro ADME Good metabolic and plasma stability. nih.gov
ZM241385 In vivo PK (rat) Rapid elimination and low oral bioavailability due to metabolism in the liver, kidney, and gut. mdpi.com
Mercaptoacetamide-based HDACIs (compared to SAHA) In vitro plasma stability One derivative (S2) was more stable in all tested plasma species (human, mouse, porcine, rat) than SAHA. nih.govnih.gov

Toxicity and Safety Profile Assessment

The preclinical assessment of a compound's toxicity is fundamental to identifying potential liabilities early in the drug discovery process.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as Harmful if swallowed (Acute toxicity, Oral, Category 4). echemi.comnih.gov This classification corresponds to a lethal dose, 50% (LD50) value for oral administration in the range of 300 to 2000 mg/kg for rats. ilo.org The compound is also identified as causing skin and serious eye irritation. nih.gov

Table 2: GHS Hazard Classification for this compound

Hazard StatementGHS ClassificationCorresponding LD50 (Oral, Rat)
H302: Harmful if swallowedAcute Toxicity 4 (Oral)300 - 2000 mg/kg
H315: Causes skin irritationSkin Irritation 2N/A
H319: Causes serious eye irritationEye Irritation 2N/A

For certain classes of therapeutic agents, such as anti-inflammatory drugs, the potential to cause gastric ulcers is a significant concern. Studies on novel substituted pyrazolo[3,4-d]pyrimidin-4-one derivatives, which were evaluated for anti-inflammatory activity, also included assessments of their ulcerogenic effects. nih.gov

In these studies, several derivatives were found to have minimal ulcerogenic effects, particularly when compared to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.govnih.gov At equivalent oral doses, some derivatives produced significantly less gastric ulceration than indomethacin, which caused 100% ulceration in the animal models under the same conditions. nih.gov This suggests that the pyrazolo[3,4-d]pyrimidine scaffold may be modified to produce compounds with a favorable gastrointestinal safety profile. nih.gov

Table 3: Ulcerogenic Effects of Select Pyrazolo[3,4-d]pyrimidin-4-one Derivatives Compared to Indomethacin

CompoundOral Dose (mg/kg)Ulceration (%)
Indomethacin (Reference) 10100
Derivative 10b 1041-53
Derivative 11a 1041-53
Derivative 11c 1041-53
Derivative 11f 1041-53

Prodrug Strategies for Improved Pharmacological Properties

A significant challenge associated with the pyrazolo[3,4-d]pyrimidine class of compounds is their characteristically low aqueous solubility. nih.govdrugbank.com This property can hinder in vitro testing, formulation development, and in vivo bioavailability. To address this, researchers have employed prodrug strategies. nih.govnih.gov

The primary goal of creating prodrugs for pyrazolo[3,4-d]pyrimidine derivatives is to enhance their solubility in water. nih.gov This is typically achieved by attaching a water-soluble moiety to the parent molecule, often through a linker that is designed to be cleaved in vivo, releasing the active drug. nih.gov

One successful approach involves introducing an N-methylpiperazino group linked by an O-alkyl carbamate (B1207046) chain. nih.gov This modification has led to the development of highly water-soluble prodrugs. nih.govnih.gov In vitro studies have confirmed a significant improvement in the aqueous solubility of these prodrugs compared to their parent compounds. nih.gov This enhanced solubility is crucial for facilitating preclinical studies and improving pharmacokinetic properties. nih.gov

Improving aqueous solubility through a prodrug approach is expected to have a direct, positive impact on a compound's bioavailability and in vivo distribution. nih.gov By converting a poorly soluble drug into a more soluble prodrug, oral absorption can be enhanced. nih.gov

ADME (Absorption, Distribution, Metabolism, and Excretion) studies have shown that in addition to better solubility, promising pyrazolo[3,4-d]pyrimidine prodrugs exhibit favorable hydrolysis in human and murine serum. nih.gov This indicates that the prodrug can remain stable until it is absorbed and then efficiently convert to the active drug in the bloodstream. This leads to an increased ability to cross cell membranes and results in a more favorable pharmacokinetic profile, ultimately enhancing biological efficacy. nih.gov

Future Directions and Research Gaps

Development of More Selective and Potent Inhibitors

A primary challenge in the development of kinase inhibitors is achieving high selectivity to minimize off-target effects. The future of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-based drug discovery lies in creating derivatives with enhanced potency and specificity for their intended molecular targets.

Researchers are actively designing and synthesizing novel series of pyrazolo[3,4-d]pyrimidine derivatives to target various kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.govnih.gov For instance, a series of 1-phenylpyrazolo[3,4-d]pyrimidine derivatives were developed, with some compounds showing potent cytotoxicity against breast cancer cell lines. Specifically, compound 12b from one study demonstrated superior anticancer activity against MDA-MB-468 and T-47D cell lines, with IC₅₀ values of 3.343 µM and 4.792 µM, respectively. nih.gov This compound also showed potent VEGFR-2 inhibitory activity. nih.gov

Another study focused on developing CDK2 inhibitors, leading to the synthesis of pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine and thioglycoside derivatives. nih.gov Compounds 14 and 15 from this research exhibited significant inhibitory activity against CDK2/cyclin A2, with IC₅₀ values of 0.057 µM and 0.119 µM, respectively, which was more potent than the reference drug sorafenib (B1663141). nih.gov The pursuit of multi-target inhibitors also represents a promising strategy. Derivatives have been identified that dually inhibit enzymes like EGFR and VEGFR-2, which could lead to improved antitumor efficacy. nih.gov

Table 1: Potency of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Target/Cell Line IC₅₀ (µM) Source
12b MDA-MB-468 (Breast Cancer) 3.343 nih.gov
12b T-47D (Breast Cancer) 4.792 nih.gov
12b EGFRWT 0.016 nih.govnih.gov
12b EGFRT790M 0.236 nih.govnih.gov
14 CDK2/cyclin A2 0.057 nih.gov
15 CDK2/cyclin A2 0.119 nih.gov
5i MCF-7 (Breast Cancer) 3-10 (range for series) nih.gov

Addressing Drug Resistance Mechanisms

A significant hurdle in cancer therapy is the emergence of drug resistance. A key future direction is the rational design of this compound derivatives that can overcome known resistance mechanisms. For example, resistance to EGFR tyrosine kinase inhibitors (TKIs) often arises from mutations in the EGFR gene, such as the T790M mutation.

Researchers are designing new derivatives to specifically target these mutant forms of kinases. One study reported compound 12b , which not only potently inhibited wild-type EGFR (EGFRWT) with an IC₅₀ of 0.016 µM but also showed significant activity against the resistant EGFRT790M mutant (IC₅₀ = 0.236 µM). nih.govnih.gov The development of such third-generation inhibitors is crucial for patients who have developed resistance to earlier treatments. nih.gov

Another strategy to combat resistance is to develop inhibitors with novel mechanisms of action. nih.gov For viral diseases like Hepatitis B, where drug resistance is a growing concern, pyrazolo[3,4-d]pyrimidine-based neplanocin analogues are being explored. These compounds may inhibit HBV replication through a de novo mechanism, potentially by mimicking pgRNA activity, thus bypassing existing resistance pathways. nih.gov The development of dual inhibitors that target multiple pathways simultaneously, such as both the EGFR and VEGF signaling pathways, could also be an effective approach to prevent or overcome resistance. nih.gov

Exploration of Novel Therapeutic Indications

While the primary focus for pyrazolo[3,4-d]pyrimidine derivatives has been oncology, the scaffold's versatility suggests potential in a wide range of other diseases. nih.govmdpi.com Future research should systematically explore these novel therapeutic indications.

Historically, the 1H-pyrazolo[3,4-d]pyrimidine core has been associated with various biological activities, including antiviral, analgesic, and for treating conditions like hyperuricemia. mdpi.com A significant area of exploration is in antiviral therapies. Recent studies have identified pyrazolo[3,4-d]pyrimidine-based neplanocin analogues as selective inhibitors of the Hepatitis B virus (HBV). nih.gov Analogue 4g from one study was particularly noteworthy, showing significant activity against HBV replication and selective inhibition of HBsAg secretion, indicating a unique mechanism of action that warrants further investigation. nih.gov

Beyond cancer and viruses, this chemical class could be investigated for antiparasitic, antifungal, and antimicrobial applications. nih.gov Given the structural similarity to purines, which are fundamental to all life, it is plausible that derivatives could be designed to selectively target metabolic pathways in a wide array of pathogens.

Advanced Computational Modeling for Lead Optimization

The integration of advanced computational techniques is becoming indispensable for accelerating the drug discovery process. For pyrazolo[3,4-d]pyrimidine derivatives, in-silico methods are crucial for lead optimization.

Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking studies are being used to understand the structural requirements for potent biological activity. mdpi.com These models help in predicting the activity of novel compounds and guide the design of more effective derivatives. For instance, a 3D-QSAR study on derivatives targeting TRAP1 kinase identified key structural features for enhanced activity, such as the addition of electron-withdrawing groups on the phenyl ring and hydrogen bond donor groups on the pyrazolo[3,4-d]pyrimidine ring. mdpi.com

Molecular docking simulations provide insights into the binding modes of these inhibitors within the active sites of their target proteins, such as EGFR and CDK2. nih.govnih.gov This allows for the rational design of modifications to improve binding affinity and selectivity. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are being employed to assess the drug-likeness and pharmacokinetic properties of new compounds early in the discovery pipeline, helping to prioritize candidates with a higher probability of success in later stages of development. nih.govrsc.org

Table 2: Application of Computational Modeling in Derivative Design

Computational Technique Application Target Protein Source
3D-QSAR Identify Structure-Activity Relationships TRAP1 mdpi.com
Molecular Docking Predict binding modes and interactions EGFRWT, EGFRT790M nih.gov
Molecular Docking Confirm fit into the active site CDK2 nih.govrsc.org
MD Simulations Validate docking results and stability TRAP1 mdpi.com
In-silico ADMET Predict pharmacokinetic properties CDK2 Inhibitors nih.govrsc.org

Clinical Translation Potential of Promising Derivatives

The ultimate goal of this research is the clinical translation of promising this compound derivatives into effective therapeutics. The path from a promising lead compound to a clinically approved drug is complex, but several factors suggest a high potential for this class of molecules.

The ability to systematically modify the pyrazolo[3,4-d]pyrimidine core allows for fine-tuning of pharmacological properties. ekb.egnih.govrsc.org Compounds that demonstrate high potency against specific targets, the ability to overcome drug resistance, and activity in in vivo models are strong candidates for preclinical development. nih.govdntb.gov.ua For example, a derivative that potently inhibits both FLT3 and VEGFR2 has shown promising activity against acute myeloid leukemia both in vitro and in vivo, highlighting its clinical potential. dntb.gov.ua

The use of computational tools to pre-emptively assess pharmacokinetic profiles helps in selecting candidates with better chances of success in clinical trials. nih.govmdpi.com As researchers continue to optimize these derivatives for improved efficacy, selectivity, and safety profiles, the likelihood of seeing new pyrazolo[3,4-d]pyrimidine-based drugs entering clinical trials for various indications, from cancer to infectious diseases, will increase. The intention to advance optimized molecules into preclinical studies is a clear goal within the research community. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : A widely used method involves bromination of the parent pyrazolopyrimidine scaffold followed by nucleophilic substitution. For example, this compound is synthesized via bromination with N-bromosuccinimide (NBS) and subsequent displacement with sodium methoxide, achieving moderate yields (~40%) after purification . Alternative routes start with 5-amino-4-cyanopyrazoles, which undergo benzoylation and cyclization in alkaline peroxide, followed by chlorination with phosphorus oxychloride (POCl₃) . Key Data :
MethodReagentsYieldReference
Bromination + SubstitutionNBS, NaOMe~40%
Cyclization + ChlorinationPOCl₃, NaOH/H₂O₂~50%

Q. How can researchers confirm the structural identity and purity of this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Performance Liquid Chromatography (HPLC) are critical. For example, ¹H NMR of 4-chloro derivatives shows characteristic shifts for aromatic protons (δ 8.2–8.5 ppm) and coupling constants (J = 2–3 Hz), while ¹³C NMR confirms the presence of the chlorine atom at C4 (δ ~150 ppm) . RP-HPLC with UV detection (λ = 250 nm) ensures >95% purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and conduct reactions in fume hoods due to potential toxicity. Waste must be segregated and disposed via certified hazardous waste services. In case of skin contact, rinse immediately with water for 15 minutes .

Advanced Research Questions

Q. How do substituents at the 7-position of pyrazolo[3,4-d]pyrimidine affect antiparasitic activity against Trypanosoma cruzi?

  • Methodological Answer : Substituent screening reveals that a 4-chlorophenyl group at the 7-position enhances activity (IC₅₀ = 1.2 µM) while minimizing cytotoxicity (>64 µM in MRC-5SV2 cells). In contrast, thiophene or oxygen linkers reduce potency by >10-fold. SAR studies suggest electron-withdrawing groups improve target binding to parasitic kinases . Key Data :
SubstituentIC₅₀ (T. cruzi)Cytotoxicity (MRC-5SV2)
4-Chlorophenyl1.2 µM>64 µM
Thiophene12.5 µM15 µM
-O-(CH₂)₂-PhInactiveN/A

Q. What is the metabolic stability of this compound derivatives in preclinical models?

  • Methodological Answer : In vitro metabolic stability assays using mouse/human liver microsomes (S9 fraction) show >98% parent compound remaining after 60 minutes, indicating resistance to Phase I/II metabolism. NADPH and UGT cofactors are added to simulate enzymatic activity, with LC-MS monitoring degradation .

Q. How does the removal of the 3’-hydroxyl group in ribose-modified analogs impact anti-Leishmania activity?

  • Methodological Answer : 3’-Deoxy analogs exhibit 2–3-fold reduced potency against Leishmania infantum compared to hydroxyl-containing derivatives. This suggests the hydroxyl group is critical for binding to parasitic nucleoside transporters or kinases .

Data-Driven Insights

Q. What experimental models validate the efficacy of this compound derivatives in vivo?

  • Methodological Answer : Acute Chagas disease models in mice (BALB/c) show that compound 44 (4-chlorophenyl derivative) reduces parasitemia by >90% at 10 mg/kg/day. Survival rates improve from 20% (control) to 80% (treated) over 30 days. Dosing is optimized via pharmacokinetic studies (Cₘₐₓ = 5 µM, t₁/₂ = 8 hours) .

Methodological Best Practices

Q. How to optimize glycosylation reactions for pyrazolo[3,4-d]pyrimidine nucleosides?

  • Methodological Answer : Use Hoffer’s chlorosugar for anion glycosylation under anhydrous conditions (yield ~8%). Avoid alkaline conditions (e.g., NaOH) post-glycosylation to prevent bond cleavage. Purify via flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Contradictions in Literature

Q. Why do some studies report cytotoxicity for 7-substituted analogs while others do not?

  • Methodological Answer : Discrepancies arise from cell line specificity. For example, methyl or ethynyl substituents show cytotoxicity in PMM cells (IC₅₀ = 8 µM) but not in MRC-5SV2. Always cross-validate in multiple cell lines and include counter-screens for off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.